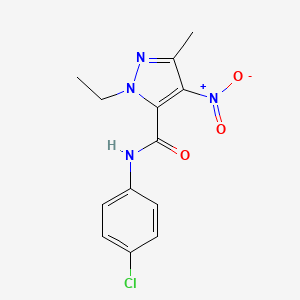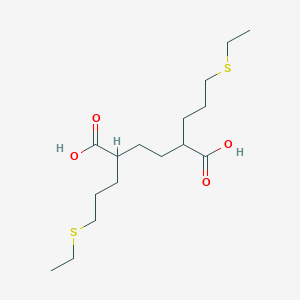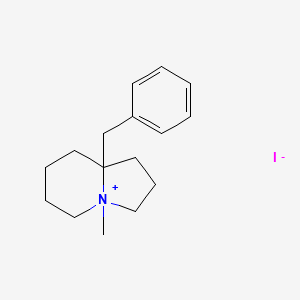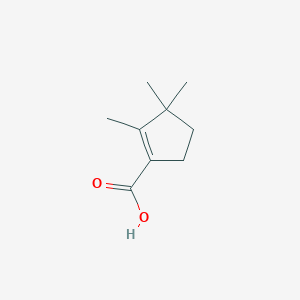
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclopentene, featuring a carboxylic acid group and three methyl groups attached to the cyclopentene ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentene derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways . The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentadiene: A precursor in the synthesis of cyclopentene derivatives.
Cyclopentene: The parent compound without the carboxylic acid and methyl groups.
Cyclopentanone: A related compound with a ketone group instead of a carboxylic acid group.
The uniqueness of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5587-63-3 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,3,3-trimethylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-7(8(10)11)4-5-9(6,2)3/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
CVPXQMUHAZMTEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


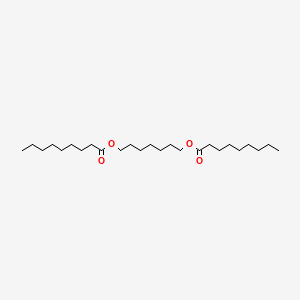
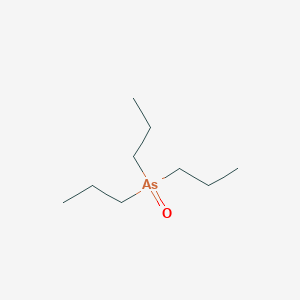
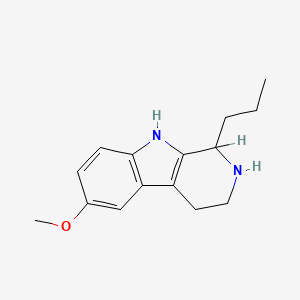
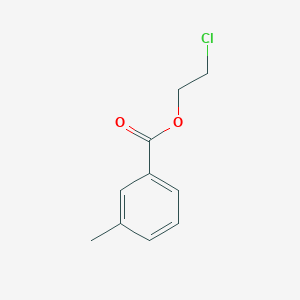
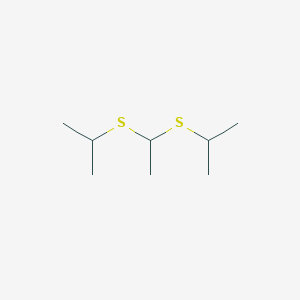
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
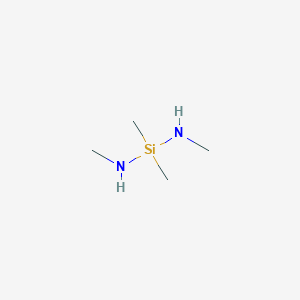
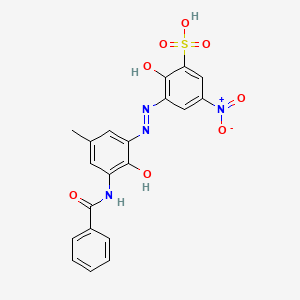
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
